2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid
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Overview
Description
2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid is an aromatic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of amino, bromo, hydroxy, and sulfonic acid functional groups attached to a benzene ring. These functional groups confer unique chemical properties to the compound, making it valuable in synthetic chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of a benzene derivative, followed by bromination and amination steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but with a methyl group instead of a hydroxy group.
2-Amino-5-bromo-3-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in sulfonation reactions. This makes it particularly valuable in applications requiring high solubility and reactivity.
Properties
CAS No. |
660820-10-0 |
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Molecular Formula |
C6H6BrNO4S |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
2-amino-5-bromo-3-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6BrNO4S/c7-3-1-4(9)6(8)5(2-3)13(10,11)12/h1-2,9H,8H2,(H,10,11,12) |
InChI Key |
APLNSJCHZFPIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)S(=O)(=O)O)Br |
Origin of Product |
United States |
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